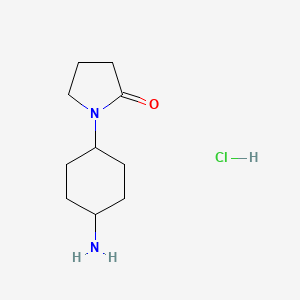
3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Bioisosterism with Carboxylic Acids
The study by Lolli et al. (2006) explored the hydroxy-1,2,5-oxadiazolyl moiety as a bioisostere for the carboxyl group, specifically in the context of gamma-aminobutyric acid (GABA) analogues. They synthesized compounds analogous to GABA and tested them on GABA(A) receptors, finding weak to partial agonist profiles. This indicates the potential of 1,2,4-oxadiazoles as nonclassical bioisosteres for carboxylic acids in medicinal chemistry applications, suggesting a direction for the development of new GABAergic agents (Lolli et al., 2006).
Synthetic Pathways and Reactivity
Gregory et al. (1973) detailed the synthesis and unexpected stability of 3-amino-1,2,4-oxadiazole from precursors like t-butoxycarbonylamino-1,2,4-oxadiazole and hydroxyguanidine. This work is foundational, offering insights into the synthetic routes and stability of 1,2,4-oxadiazole derivatives, which could be critical for their manipulation in research settings (Gregory et al., 1973).
Antidiarrheal Agents Development
The research by Adelstein et al. (1976) on the development of antidiarrheal agents highlights the modification of nitrile groups to 1,3,4-oxadiazol-5-yl functions, resulting in compounds with significant antipropulsive effects. This study showcases the therapeutic potential of 1,2,4-oxadiazole derivatives in gastrointestinal disorders, contributing to the field of medicinal chemistry with novel antidiarrheal candidates (Adelstein et al., 1976).
Antibacterial Activity
In the realm of antimicrobial research, the synthesis of new heterocyclic 1,3,4-oxadiazoles with antibacterial activity has been reported. These compounds, synthesized via the reaction of specific chloracetamides in a basic medium, have shown efficacy against Gram-positive and Gram-negative organisms. Such findings underscore the potential of 1,2,4-oxadiazole derivatives in developing new antibacterial agents, contributing to addressing the growing concern of antibiotic resistance (Ghattas et al., 1982).
Safety and Hazards
properties
IUPAC Name |
3-(2-aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.ClH/c1-6(2,8)5-9-4(3(7)11)12-10-5;/h8H2,1-2H3,(H2,7,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBAHMZUNMMZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC(=N1)C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2708758.png)
![3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2708761.png)


![2-(4-chlorophenoxy)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2708765.png)

![N'-[(Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2708770.png)




![4-[butyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2708776.png)

